molecular formula C10H18O B8404606 3-(3-Methylcyclohexyl)propanal

3-(3-Methylcyclohexyl)propanal

Cat. No. B8404606
M. Wt: 154.25 g/mol
InChI Key: VKHXHRZSJCTHEO-UHFFFAOYSA-N
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Patent
US08709994B2

Procedure details

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser were introduced a solution of 3-(3-methylcyclohexyl)propan-1-ol (23.3 g, 0.15 mol) in dichloromethane (140 mL), a solution of potassium bromide (1.77 g, 15 mmol, 0.1 eq) in water (25 mL) and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 300 mg, 1.92 mmol, 0.01 eq). To this mixture was added 0.35M aqueous sodium hypochlorite (594 mL). The mixture was stirred for 3 days at 35° C. then extracted with dichloromethane (500 mL). The organic layer was washed with water (300 mL), 1N HCl (300 mL) and brine (300 mL), dried over sodium sulphate and concentrated. The crude product was chromatographed on silica gel with 8% EtOAc in hexane as elution agent, followed by a bulb-to-bulb distillation (0.01 mBar, 79° C.) to give pure 3-(3-methylcyclohexyl)propanal (11.8 g, gc purity>98%; yield=51%).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
594 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][CH2:9][CH2:10][OH:11])[CH2:3]1.[Br-].[K+].Cl[O-].[Na+]>ClCCl.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][CH2:9][CH:10]=[O:11])[CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
CC1CC(CCC1)CCCO
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
[Br-].[K+]
Step Three
Name
Quantity
594 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at 35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser
EXTRACTION
Type
EXTRACTION
Details
then extracted with dichloromethane (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (300 mL), 1N HCl (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 8% EtOAc in hexane as elution agent
DISTILLATION
Type
DISTILLATION
Details
followed by a bulb-to-bulb distillation (0.01 mBar, 79° C.)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1CC(CCC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.